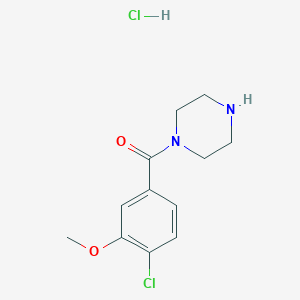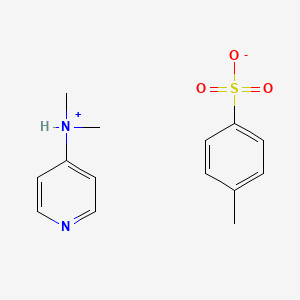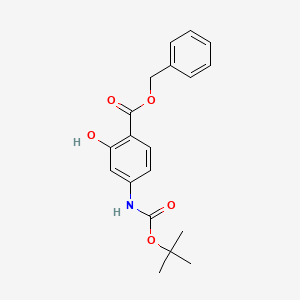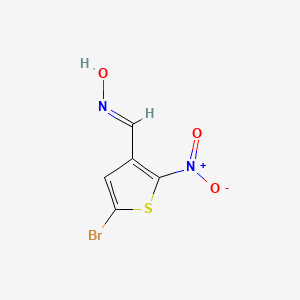![molecular formula C15H14O2 B8035867 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8035867.png)
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid
Descripción general
Descripción
2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biphenyl-based compounds like 2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid have clinical importance in treating hypertension and inflammation. They are also under development for various pharmaceutical uses. One study synthesized novel derivatives and found significant anti-tyrosinase activities, suggesting potential applications in pharmaceuticals (Kwong et al., 2017).
Esthers of related acetic acids have been found to show a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These compounds can also serve as intermediates in the synthesis of other chemical structures, indicating their versatility in drug development (Salionov, 2015).
In another study, certain derivatives of acetic acids were synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant activities, highlighting their potential in developing new anti-inflammatory drugs (Deep et al., 2010).
Research also extends to the synthesis of specific derivatives of acetic acids for selective applications. For instance, a study synthesized a compound for the determination of Co2+ selectively, demonstrating the potential for these compounds in chemical sensing applications (Li Rui-j, 2013).
Electrochemical hydrogenation of related acids has been studied, where compounds like 2-(2-fluoro-4-biphenyl) propenoic acid have been hydrogenated to produce aryl-2-propionic acids. This indicates potential applications in organic synthesis and pharmaceutical manufacturing (Raju et al., 2002).
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNNDNWIGOUTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8035837.png)

![(2S)-3-[2,6-dimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8035859.png)
![Diethyl 2-benzyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanedioate](/img/structure/B8035864.png)
![tert-butyl N-[2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-naphthalen-2-yl]carbamate](/img/structure/B8035871.png)